

Solubility of Disperse Red 13 in Ethanol and Acetone: A Technical Guide

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Compound of Interest

Compound Name: Disperse Red 13

Cat. No.: B1198903

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Abstract

Disperse Red 13 (C.I. 11115), a monoazo dye, sees application in various industrial and research settings, including textile dyeing and as a component in nonlinear optical materials. Understanding its solubility in common organic solvents is crucial for its effective use and for the development of new applications. This technical guide provides a comprehensive overview of the solubility of **Disperse Red 13** in ethanol and acetone. While qualitative data indicates solubility, this guide addresses the notable absence of specific quantitative solubility data in publicly available literature. To empower researchers, a detailed, generalized experimental protocol for determining the solubility of disperse dyes using UV-Vis spectrophotometry is provided, along with a logical workflow diagram.

Introduction

Disperse Red 13, with the chemical formula $C_{16}H_{17}ClN_4O_3$, is a dark red powder known for its low water solubility, a characteristic feature of disperse dyes.[1] It is qualitatively described as being soluble in ethanol and giving a deep red solution in acetone.[2][3] However, for scientific research, process development, and quality control, precise quantitative solubility data are indispensable. Such data allows for the preparation of solutions with accurate concentrations, which is fundamental for applications ranging from toxicological studies to the formulation of dye-containing materials.

This guide aims to collate the available information on the solubility of **Disperse Red 13** in ethanol and acetone and to provide a practical, detailed methodology for researchers to determine these values experimentally.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data for the solubility of **Disperse Red 13** in ethanol and acetone. While sources confirm its solubility in these organic solvents, they do not provide numerical values (e.g., in g/L or mg/mL) at various temperatures.^{[2][3]}

For illustrative purposes, the following table demonstrates how such data would be presented. The values within are hypothetical and should be determined experimentally.

Solvent	Temperature (°C)	Solubility (g/L) - Hypothetical	Molar Solubility (mol/L) - Hypothetical
Ethanol	25	1.5	0.0043
Ethanol	50	3.8	0.0109
Acetone	25	4.2	0.0120
Acetone	50	8.5	0.0244

Note: These values are for illustrative purposes only and are not based on experimental data.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of **Disperse Red 13** in an organic solvent such as ethanol or acetone using the saturation shake-flask method coupled with UV-Vis spectrophotometric analysis. This method is widely applicable for colored compounds.

Materials and Instrumentation

- **Disperse Red 13**: High purity standard
- Solvents: HPLC or analytical grade ethanol and acetone
- Instrumentation:
 - Analytical balance (± 0.0001 g)
 - UV-Vis spectrophotometer
 - Shaking incubator or constant temperature water bath with orbital shaker
 - Volumetric flasks and pipettes
 - Syringe filters (e.g., $0.45\ \mu\text{m}$ PTFE)
 - Centrifuge (optional)

Methodology

Step 1: Preparation of Standard Solutions and Calibration Curve

- **Stock Solution Preparation**: Accurately weigh a precise amount of **Disperse Red 13** (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL volumetric flask) to create a stock solution of known concentration.
- **Serial Dilutions**: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution with the same solvent.
- **Spectrophotometric Analysis**:
 - Determine the wavelength of maximum absorbance (λ_{max}) of **Disperse Red 13** in the solvent by scanning a mid-range concentration standard across the UV-Vis spectrum.
 - Measure the absorbance of each standard solution at the determined λ_{max} .

- **Calibration Curve:** Plot a graph of absorbance versus concentration. The resulting plot should be linear and adhere to the Beer-Lambert Law. The equation of the line ($y = mx + c$) will be used to determine the concentration of unknown samples.

Step 2: Saturation and Equilibration

- **Sample Preparation:** Add an excess amount of **Disperse Red 13** to a series of flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.
- **Equilibration:** Seal the flasks to prevent solvent evaporation and place them in a shaking incubator or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Step 3: Sample Collection and Analysis

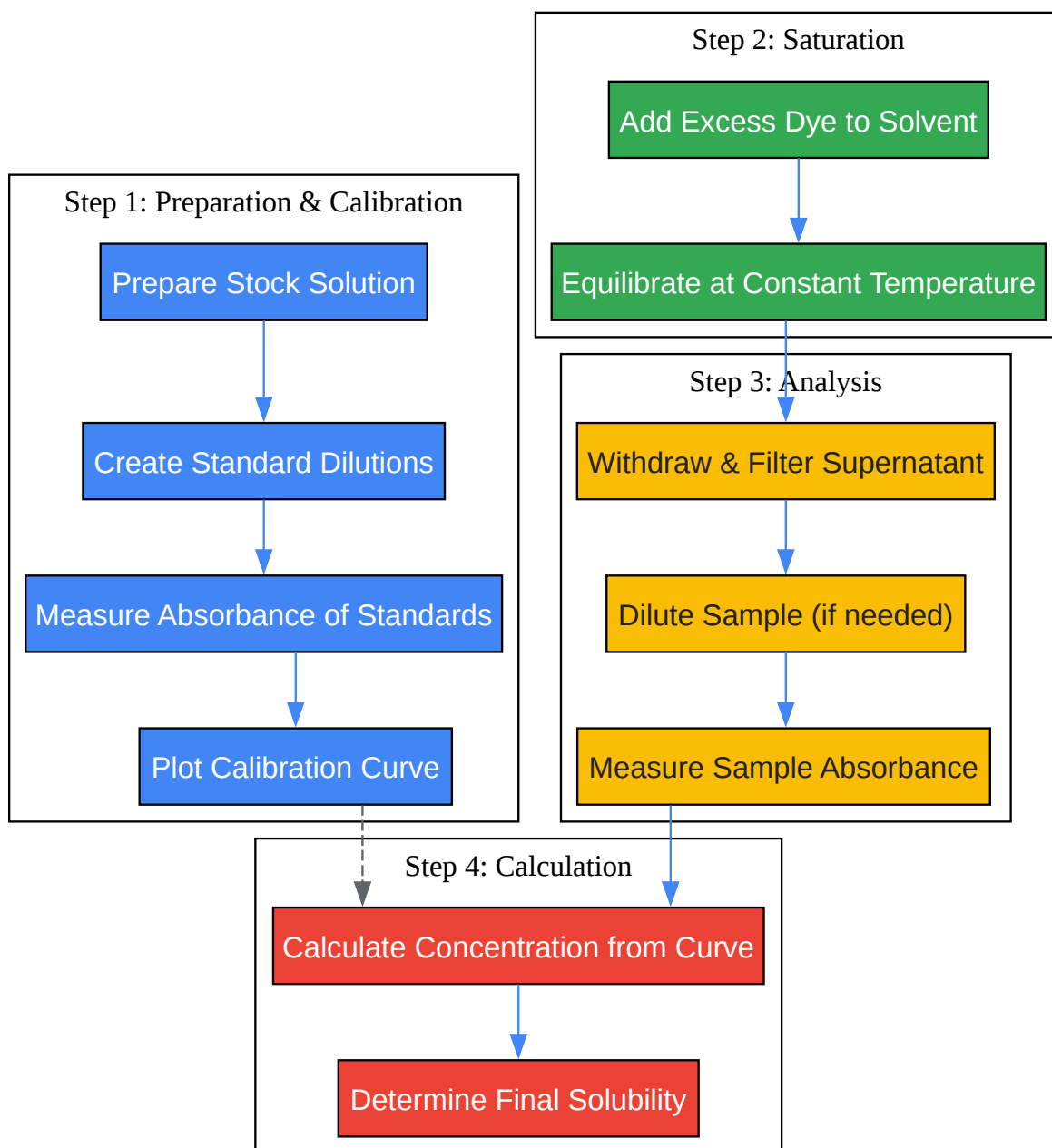
- **Sample Withdrawal:** Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
- **Filtration:** Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.
- **Dilution (if necessary):** Dilute the clear, saturated solution with the solvent to an extent that its absorbance falls within the linear range of the calibration curve.
- **Absorbance Measurement:** Measure the absorbance of the diluted sample at the λ_{max} .

Step 4: Calculation of Solubility

- **Concentration Determination:** Use the equation from the calibration curve to calculate the concentration of **Disperse Red 13** in the diluted sample.
- **Solubility Calculation:** Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of **Disperse Red 13** in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **Disperse Red 13**.



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